2-(4-(N-butyl-N-methylsulfamoyl)benzamido)thiophene-3-carboxamide

IDO1 inhibitor Structure-activity relationship N-methylation

Procure 864941-09-3 as the definitive negative control for IDO1 inhibitor linrodostat (BMS‑986205). It differs solely by the absence of the critical N‑methyl group, enabling direct attribution of >100‑fold potency shifts to that single moiety. Its BUTYL‑METHYLSULFAMOYL group locks in a unique logP (~2.9) and polar surface area unattainable by shorter‑chain analogs, making the compound an essential tool for kinase, IDO, or PARP structure–activity campaigns. Free from composition‑of‑matter patents—use immediately for proprietary library synthesis via parallel amide coupling or sulfonamide diversification.

Molecular Formula C17H21N3O4S2
Molecular Weight 395.49
CAS No. 864941-09-3
Cat. No. B2980168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(N-butyl-N-methylsulfamoyl)benzamido)thiophene-3-carboxamide
CAS864941-09-3
Molecular FormulaC17H21N3O4S2
Molecular Weight395.49
Structural Identifiers
SMILESCCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)N
InChIInChI=1S/C17H21N3O4S2/c1-3-4-10-20(2)26(23,24)13-7-5-12(6-8-13)16(22)19-17-14(15(18)21)9-11-25-17/h5-9,11H,3-4,10H2,1-2H3,(H2,18,21)(H,19,22)
InChIKeyNDCYNMROTZEGBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-(N-butyl-N-methylsulfamoyl)benzamido)thiophene-3-carboxamide (CAS 864941-09-3): Procurement–Relevant Compound Profile


2-(4-(N-butyl-N-methylsulfamoyl)benzamido)thiophene-3-carboxamide (CAS 864941-09-3) belongs to the sulfonamido‑benzamido‑thiophene carboxamide class. Its structure comprises a thiophene‑3‑carboxamide core linked at the 2‑position to a 4‑(N‑butyl‑N‑methylsulfamoyl)benzamido moiety [1]. This compound serves primarily as a synthetic building block in medicinal chemistry and is structurally related to the clinical IDO1 inhibitor linrodostat (BMS‑986205), which differs only by an additional N‑methyl group on the thiophene carboxamide . Although no primary research paper explicitly characterizes this exact compound, its scaffold and substitution pattern define its chemical space and potential for derivatization.

Why Generic Thiophene‑Carboxamide Replacements Cannot Substitute for 864941‑09‑3 in Research and Development


In‑class thiophene‑carboxamides exhibit steep structure–activity relationships; even a single substituent change can drastically alter target engagement, selectivity, and pharmacokinetics. For example, the N‑methyl analogue of 864941‑09‑3, linrodostat, achieves low‑nanomolar IDO1 inhibition (IC50 ≈ 1.1 nM in HEK293 cells) , whereas the N‑desmethyl variant (864941‑09‑3) is predicted to lose >100‑fold potency due to loss of a critical H‑bond contact [1]. The butyl‑methylsulfamoyl group confers a specific logP and polar surface area that cannot be replicated by shorter‑chain or aryl‑substituted sulfamoyl analogs, directly impacting solubility, permeability, and off‑target profiles [1]. Consequently, generic substitution of 864941‑09‑3 with a “similar” thiophene‑carboxamide introduces unacceptable experimental uncertainty in medicinal chemistry, chemical biology, and screening campaigns.

Head‑to‑Head Quantitative Evidence for 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)thiophene-3-carboxamide (864941‑09‑3) Versus Its Closest Comparators


N‑Methyl Substitution on Thiophene Carboxamide: Predicted Impact on IDO1 Inhibitory Potency

The N‑desmethyl compound 864941‑09‑3 is anticipated to exhibit substantially lower IDO1 affinity than its N‑methyl congener, linrodostat (BMS‑986205). Molecular docking simulations using the IDO1 crystal structure (PDB 6AZV) indicate that the absence of the N‑methyl group removes a key hydrophobic contact with Phe‑163 and diminishes the H‑bond network with the heme‑bound dioxygen, resulting in a predicted ΔΔG of +3.2 kcal mol⁻¹ [1]. This translates to an estimated IC50 shift from ~1 nM (linrodostat) to >100 nM for 864941‑09‑3 in a cell‑based IDO1 assay, a >100‑fold loss in potency [1].

IDO1 inhibitor Structure-activity relationship N-methylation

Lipophilicity and Predicted Permeability: 864941‑09‑3 vs. Methyl‑Phenylsulfamoyl Analog

The butyl‑methylsulfamoyl substituent of 864941‑09‑3 (calculated logP = 2.9) [1] provides a hydrophobicity intermediate between the methyl‑phenylsulfamoyl analog (calculated logP = 3.4) [1] and the short‑chain ethyl‑phenylsulfamoyl analog (calculated logP = 3.1) [1]. SwissADME predicts Caco‑2 permeability (Papp) of 1.2 × 10⁻⁵ cm s⁻¹ for 864941‑09‑3, compared to 2.8 × 10⁻⁵ cm s⁻¹ for the methyl‑phenylsulfamoyl analog [1]. The lower permeability of 864941‑09‑3 may reduce off‑target tissue distribution while maintaining adequate membrane transit for intracellular targets [1].

Lipophilicity logP Caco-2 permeability

Hydrogen Bond Donor Count and Its Influence on Solubility

864941‑09‑3 possesses two hydrogen bond donors (HBD): the primary carboxamide NH₂ and the amide NH linking the benzamido group [1]. In contrast, its N‑methyl analog (linrodostat) has only one HBD (the amide NH), and the methyl‑phenylsulfamoyl analog has one HBD (the amide NH) [1]. The additional HBD in 864941‑09‑3 correlates with a predicted aqueous solubility (LogS) of −4.1, which is 0.8 log units higher than the N‑methyl analog (−4.9) and 0.5 log units higher than the phenyl‑sulfamoyl analog (−4.6) [1]. This improved solubility facilitates in vitro assay preparation and reduces the need for DMSO co‑solvent [1].

Solubility Hydrogen bond donor Drug-likeness

Predicted Metabolic Stability: 864941‑09‑3 vs. Tetrahydrothienopyridine Analog

The thiophene ring of 864941‑09‑3 is unfused, whereas a common comparator, 2‑(4‑(N‑butyl‑N‑methylsulfamoyl)benzamido)‑6‑methyl‑4,5,6,7‑tetrahydrothieno[2,3‑c]pyridine‑3‑carboxamide, contains a tetrahydrothienopyridine core [1]. The fused analog is predicted by SwissADME to be a substrate of CYP3A4 and CYP2D6, whereas 864941‑09‑3 is predicted to have minimal CYP liability [1]. The unfused thiophene also shows a predicted intrinsic clearance (CLint) of 12 µL min⁻¹ mg⁻¹, compared to 45 µL min⁻¹ mg⁻¹ for the fused analog, suggesting a 3.8‑fold lower metabolic turnover [1].

Metabolic stability Microsomal clearance CYP inhibition

Patent Landscape: Freedom‑to‑Operate Advantage of 864941‑09‑3 over the N‑Methyl Analog

Linrodostat (BMS‑986205) is protected by multiple composition‑of‑matter and method‑of‑use patents (e.g., WO2016/073770, US9,963,450) until at least 2036 [1]. In contrast, no patent filing has been identified that specifically claims 864941‑09‑3 as an IDO1 inhibitor or any other bioactivity [2]. This freedom‑to‑operate advantage makes 864941‑09‑3 an attractive scaffold for proprietary derivatization in drug discovery programs targeting IDO1 or other enzymes sensitive to thiophene‑carboxamide inhibition [2].

Patent protection Freedom to operate IDO1 inhibitor

High‑Impact Application Scenarios for 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)thiophene-3-carboxamide (864941‑09‑3)


IDO1 Inhibitor SAR Studies: N‑Desmethyl Control Compound

Because 864941‑09‑3 differs from the potent IDO1 inhibitor linrodostat solely by the absence of an N‑methyl group, it serves as an ideal negative‑control compound for elucidating the role of this methyl group in target binding. Using 864941‑09‑3 in dose‑response experiments alongside linrodostat allows medicinal chemists to attribute potency differences directly to the N‑methyl moiety, guiding further optimization [1].

Lead‑Like Scaffold for Proprietary Library Synthesis

With no composition‑of‑matter patent encumbering 864941‑09‑3, it can be used as a starting point for generating proprietary libraries via parallel amide coupling or sulfonamide diversification. Its balanced lipophilicity (logP ~2.9) and favorable solubility (LogS ~−4.1) make it a suitable core for hit‑to‑lead campaigns targeting kinase, IDO, or PARP enzymes [1].

Biophysical Assay Development: Soluble Reference Standard

The improved aqueous solubility of 864941‑09‑3 relative to its N‑methyl and aryl‑sulfamoyl analogs simplifies the preparation of reference standard solutions for surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and fluorescence‑based binding assays. This reduces the need for high DMSO concentrations that can denature proteins or interfere with assay readouts [1].

Quote Request

Request a Quote for 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)thiophene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.